molecular formula C10H8ClN3O3 B8315299 3-Ethoxycarbonyl-7-chloro-4-oxo-4H-pyrimido-[1,2-b]pyridazine

3-Ethoxycarbonyl-7-chloro-4-oxo-4H-pyrimido-[1,2-b]pyridazine

Cat. No. B8315299
M. Wt: 253.64 g/mol
InChI Key: UTAJPWYJQOWIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxycarbonyl-7-chloro-4-oxo-4H-pyrimido-[1,2-b]pyridazine is a useful research compound. Its molecular formula is C10H8ClN3O3 and its molecular weight is 253.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxycarbonyl-7-chloro-4-oxo-4H-pyrimido-[1,2-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxycarbonyl-7-chloro-4-oxo-4H-pyrimido-[1,2-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Ethoxycarbonyl-7-chloro-4-oxo-4H-pyrimido-[1,2-b]pyridazine

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

ethyl 7-chloro-4-oxopyrimido[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C10H8ClN3O3/c1-2-17-10(16)6-5-12-8-4-3-7(11)13-14(8)9(6)15/h3-5H,2H2,1H3

InChI Key

UTAJPWYJQOWIAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=NN2C1=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-6-aminopyridazine [J. Druey et al., Helv. Chim. Acta., 37, 121 (1954)] (8.20 g, 63.56 m mol) and ethyl ethoxymethylenemalonate (15.0 g, 69.4 m mol) in diphenyl ether (70 ml) was heated to distil out ethanol produced. After cooling, the mixture was diluted with n-hexane (300 ml) to precipitate the crude title product, which was dissolved in chloroform (200 ml), treated with a small amount of carbon and evaporated under reduced pressure to 50 ml. The residual solution was diluted with n-hexane (200 ml) to precipitate pure title product. Yield, 7.73 g (56%), M.p. 149°-152° C.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
ethyl ethoxymethylenemalonate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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